molecular formula C7H10O2 B1470144 2-(1-Vinylcyclopropyl)acetic acid CAS No. 2091588-79-1

2-(1-Vinylcyclopropyl)acetic acid

Cat. No.: B1470144
CAS No.: 2091588-79-1
M. Wt: 126.15 g/mol
InChI Key: VMXFLQZLCQIDFM-UHFFFAOYSA-N
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Description

2-(1-Vinylcyclopropyl)acetic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-ethenylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7(3-4-7)5-6(8)9/h2H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXFLQZLCQIDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Value of Cyclopropane Containing Scaffolds in Chemical Research

Cyclopropane (B1198618) rings, the smallest carbocyclic systems, are not merely chemical curiosities but are increasingly recognized as valuable structural motifs in medicinal chemistry and materials science. Their inherent ring strain endows them with unique electronic and steric properties, leading to a range of applications.

Incorporating a cyclopropane moiety into a larger molecule can significantly influence its three-dimensional structure, metabolic stability, and target-binding affinity. rsc.org This has made cyclopropane-containing scaffolds attractive for the development of new therapeutic agents. nih.gov The rigidity of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with biological targets. Furthermore, the cyclopropane unit can act as a bioisostere for other functional groups, such as a gem-dimethyl group or an alkene, offering a strategy to fine-tune the physicochemical properties of a drug candidate. nih.gov

The Research Context and Growing Importance of 2 1 Vinylcyclopropyl Acetic Acid

Within the diverse family of cyclopropane (B1198618) derivatives, those bearing both a vinyl group and a carboxylic acid functionality, such as 2-(1-Vinylcyclopropyl)acetic acid, represent a particularly interesting class of molecules. The vinyl group serves as a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions, while the carboxylic acid moiety provides a site for derivatization or can participate directly in reactions.

Recent research has highlighted the utility of vinylcyclopropanes as partners in transition metal-catalyzed cycloaddition reactions. rsc.orgacs.org These reactions, which proceed through the opening of the strained cyclopropane ring, can generate complex polycyclic structures with high levels of stereocontrol. rsc.org The presence of a carboxylic acid group on the cyclopropane scaffold introduces an additional layer of functionality and potential reactivity.

A significant challenge in utilizing carboxylic acids in such transformations is their propensity to act as nucleophiles or to have their reactivity modulated by the formation of mixed anhydrides. acs.org However, recent breakthroughs have demonstrated that under the right catalytic conditions, carboxylic acids can effectively participate in formal [3+2] cycloadditions with vinylcyclopropanes. acs.org This opens up new avenues for the synthesis of highly functionalized tetrahydrofurans, which are common motifs in natural products and pharmaceuticals.

The following table summarizes the results of an iridium-catalyzed asymmetric formal [3+2] cycloaddition between various carboxylic acids and a model vinylcyclopropane (B126155), showcasing the broad scope and high efficiency of this transformation.

EntryCarboxylic AcidProduct Yield (%)Enantiomeric Excess (ee %)
1Phenylacetic acid9798
24-Methoxyphenylacetic acid9598
34-Chlorophenylacetic acid9698
42-Naphthylacetic acid9498
5(4-Biphenylyl)acetic acid9398
63-Phenylpropanoic acid8597
73-Cyclohexylpropanoic acid8296
8Cyclohexanecarboxylic acid7595
91-Adamantanecarboxylic acid7094
10Benzoic acid6592

Data sourced from a study on iridium-catalyzed asymmetric cycloaddition. acs.org

Historical Development of Vinylcyclopropane Chemistry in the Context of Carboxylic Acid Systems

Enantioselective and Diastereoselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules. This section details various strategies to achieve high levels of enantioselectivity and diastereoselectivity in the formation of this compound and its derivatives.

Stereoselective Routes to Vinylcyclopropane Carboxylic Acids

The stereoselective synthesis of vinylcyclopropane carboxylic esters has been a subject of extensive research. unamur.be One notable approach involves the use of sulfur ylides. The reaction of electron-deficient dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides provides a direct, one-step method to produce 2-aryl- and 2-vinyl-substituted vinylcyclopropanes with high regioselectivity and trans-diastereoselectivity. organic-chemistry.org This method has been successfully applied to the formal synthesis of natural products like lamoxirene (B1257718) and dictyopterene B. organic-chemistry.org

Another powerful strategy is the gold(I)-catalyzed vinylcyclopropanation of alkenes. This reaction proceeds through the generation of a gold-coordinated cationic vinyl carbene species from a propargyl aldehyde derivative. nih.gov The subsequent reaction with a variety of alkenes yields thio-substituted vinylcyclopropanes, typically with a preference for the cis-substituted isomer. nih.gov The utility of this method has been showcased in the formal synthesis of the alkaloid cephalotaxin. nih.gov

The table below summarizes the key features of these stereoselective methods.

MethodReagentsKey FeaturesReference
Sulfur Ylide CyclopropanationElectron-poor dienes, aryl/vinyl-stabilized sulfonium ylidesHigh regioselectivity (>95:5), high trans-diastereoselectivity, high yields (up to 99%) organic-chemistry.org
Gold(I)-Catalyzed VinylcyclopropanationAlkenes, ethylenedithioacetal of propargyl aldehyde, Gold(I) catalystMild reaction conditions (room temperature), selective for cis-substituted cyclopropanes nih.gov

Enzymatic Resolution Techniques for Chiral Vinylcyclopropyl Amino Acid Derivatives

Enzymatic methods offer a highly selective and environmentally benign approach to obtaining chiral amino acids. rsc.org Dynamic kinetic resolution (DKR) is a particularly efficient strategy that can theoretically achieve a 100% yield of a single enantiomer. nih.gov This process combines the stereoselective action of an enzyme with in situ racemization of the starting material. nih.gov

For the synthesis of chiral amino acid derivatives, including those with a vinylcyclopropyl group, enzymes like amino acid amidases can be employed. nih.gov For instance, D- and L-amino acids can be produced from their corresponding amides using stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase. nih.gov This approach has been successfully used for the synthesis of various amino acids, including D-alanine, D-leucine, and D-methionine. nih.gov The development of engineered enzymes through techniques like directed evolution and rational design has further expanded the scope and efficiency of biocatalytic routes to chiral amines and their derivatives. nih.gov

Asymmetric Catalysis in Vinylcyclopropane Formation (e.g., Ni(II) complex of glycine (B1666218) Schiff base)

The use of chiral transition metal complexes as catalysts is a cornerstone of asymmetric synthesis. Chiral Ni(II) complexes of Schiff bases derived from glycine have emerged as a powerful tool for the asymmetric synthesis of a wide variety of α-amino acids. nih.govnih.gov This methodology relies on the reaction of an achiral nickel(II) complex of a glycine-derived Schiff base with various electrophiles in the presence of a chiral phase-transfer catalyst. acs.orgresearchgate.net

This approach allows for the preparation of tailor-made amino acids under mild conditions. nih.gov The stereochemical outcome is controlled by the chiral ligand associated with the nickel complex or by a chiral catalyst in the reaction mixture. nih.gov For example, the alkylation of achiral, diamagnetic Ni(II) complexes of glycine-derived Schiff bases with reactive alkyl halides under phase-transfer catalysis (PTC) conditions, using chiral catalysts like (S)- or (R)-NOBIN and its derivatives, affords α-amino acids with high enantioselectivities (90-98.5% ee) and in good to excellent yields. acs.orgresearchgate.net

Palladium-Catalyzed Intramolecular Allylic Alkylation for Vinylcyclopropane Synthesis

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a versatile and powerful method for the formation of C-C and C-heteroatom bonds. thieme-connect.de This reaction can be applied to the synthesis of vinylcyclopropanes through intramolecular pathways. A notable example is the stereoselective intramolecular Tsuji-Trost cascade cyclization of (homo)allylic vicinal diacetates with a tethered β-ketoamide or a similar carbon nucleophile. acs.org This reaction constructs γ-lactam-fused vinylcyclopropanes containing three new stereocenters, two of which are quaternary, with good diastereoselectivity. acs.org When optically enriched starting materials are used, the reaction proceeds with high enantiospecificity, leveraging the chirality from an inexpensive carbohydrate source. acs.org

In a different application of Pd-AAA, vinylcyclopropanes (VCPs) can act as electrophiles. nih.gov Palladium catalysis generates a 1,3-dipole from the VCP, which can then react with nucleophiles like 3-alkylated indoles and tryptophan derivatives. This represents an atom-economic functionalization that yields various indolenine and indoline (B122111) products with excellent yields and high chemo-, regio-, and enantioselectivities. nih.gov

Chiral Auxiliaries in Cyclopropanation and Ring-Forming Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wiley-vch.denih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

One approach involves the use of chiral oxazolidinones, as demonstrated by Evans, although this has a limited substrate scope for cyclopropanation. princeton.edu A more broadly successful strategy employs a chiral sulfide (B99878) auxiliary. princeton.edu In another innovative approach, a chiral auxiliary can be catalytically formed from a propargylic amine through a palladium-catalyzed enantioselective carboetherification. nih.gov This installed auxiliary then directs the stereochemistry of subsequent cyclopropanation or epoxidation reactions, allowing for the asymmetric modification of fully substituted enol ethers. nih.gov

Chiral telluronium salts have also been designed for the asymmetric synthesis of 1,3-disubstituted 2-vinylcyclopropanes. The corresponding allylides, generated in situ, react with α,β-unsaturated esters, ketones, and amides to produce either cis- or trans-2-silylvinyl-trans-3-substituted cyclopropane (B1198618) derivatives with high diastereoselectivity and excellent enantioselectivity, depending on the base used. nih.gov

The following table highlights the diastereomeric and enantiomeric excesses achieved using different chiral auxiliaries.

Chiral Auxiliary SystemSubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Evans' Oxazolidinoneα,β-unsaturated imideN/A36% (R=Me) princeton.edu
Chiral Sulfide Auxiliaryα,β-unsaturated ester6 - 19 : 184 - 99% princeton.edu
Catalytically Formed Oxazolidine AuxiliaryTetra-substituted enol etherHigh facial selectivityN/A nih.gov
Chiral Telluronium Ylidesα,β-unsaturated esters, ketones, amidesHighExcellent nih.gov

Strategies for Constructing the Vinylcyclopropane Core

The construction of the vinylcyclopropane core is a critical step in the synthesis of this compound and its derivatives. Various synthetic strategies have been developed to achieve this, often with a focus on controlling the stereochemistry of the cyclopropane ring.

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic method for cyclopropanation. wiley-vch.de The diastereoselectivity of this reaction can be controlled by the presence of a directing group, such as a hydroxyl group in an allylic alcohol. wiley-vch.de The stereochemical outcome is often predictable by considering the minimization of A1,3-strain in the transition state. wiley-vch.de

Michael-initiated ring closure (MIRC) reactions provide another powerful route to cyclopropanes. princeton.edu These reactions are not stereospecific but can be highly stereoselective. princeton.edu They typically involve the reaction of a nucleophile with an electron-deficient alkene that also contains a leaving group. princeton.edu

As previously mentioned, transition metal-catalyzed reactions are also widely used. Gold(I)-catalyzed vinylcyclopropanation of alkenes offers a mild and selective method. nih.gov Palladium-catalyzed intramolecular reactions, such as the Tsuji-Trost cascade cyclization, allow for the construction of complex fused vinylcyclopropane systems. acs.org Furthermore, rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides provides substituted cyclopropyl-ketones. organic-chemistry.org

Cyclopropanation of Unsaturated Systems (e.g., Rh(II)-catalyzed cyclopropanation)

The formation of the cyclopropane ring is a critical step in the synthesis of these target molecules. Cyclopropanation of unsaturated systems, such as alkenes and dienes, is a widely employed strategy. A particularly effective method involves the use of metal carbenoids, which are more stable and less reactive than free carbenes, allowing for synthetically useful transformations. acsgcipr.org

Rhodium(II) catalysts are frequently used to decompose diazo compounds, generating metal carbenes that then react with alkenes to form cyclopropanes. acsgcipr.orgbeilstein-journals.org For instance, the reaction of cyclopropenes with 1,3-dienes, catalyzed by complexes like dirhodium tetraacetate ([Rh₂(OAc)₄]), can produce 1,2-divinylcyclopropanes. beilstein-journals.orgnih.gov The diastereoselectivity of this reaction is often dependent on the structure of the diene used. beilstein-journals.orgnih.gov For example, cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclooctadiene (B162279) can lead to good yields and high endo selectivity, especially with [Rh₂(OAc)₄] as the catalyst. beilstein-journals.orgnih.gov

Another Rh(II)-catalyzed approach involves the decarbenation of 7-alkynyl cycloheptatrienes to generate alkynylcyclopropane intermediates, which can then be trapped by various alkenes. acs.org This method provides a route to a wide range of cis-alkynylcyclopropanes. acs.org Furthermore, rhodium catalysts can facilitate the enantioselective cyclopropanation of electron-deficient alkenes using aryldiazoacetates and vinyldiazoacetates, achieving high levels of asymmetric induction. rsc.org

The Wilkinson Rh(I) complex has also been shown to catalyze the rearrangement of vinylcyclopropanes (VCPs) embedded in azapolycyclic systems to form 1,3-dienes at elevated temperatures. nih.gov The proposed mechanism involves the insertion of the Rh(I) species into the cyclopropane ring. nih.gov

Table 1: Rh(II)-Catalyzed Cyclopropanation Examples
CatalystSubstratesProductKey Features
[Rh₂(OAc)₄]Cyclopropenes and 1,3-dienes1,2-DivinylcyclopropanesDiastereoselectivity depends on diene structure. beilstein-journals.orgnih.gov
[Rh₂(TFA)₄]7-Alkynyl cycloheptatrienes and alkenescis-AlkynylcyclopropanesCircumvents side reactivity with Lewis acids. acs.org
Rh₂(S-TCPTAD)₄Electron-deficient alkenes and diazoacetatesChiral cyclopropanesHigh enantioselectivity (up to 98% ee). rsc.org
Wilkinson Rh(I) complexVinylcyclopropanes in azaheterocycles1,3-DienesHigh-temperature rearrangement. nih.gov

Condensation Reactions for Cyclopropane-1,1-dicarboxylate Formation

A classical approach to constructing the cyclopropane ring functionalized with two carboxylate groups involves intramolecular condensation reactions. The reaction of a malonic acid derivative, such as diethyl malonate, with a 1,2-dihaloethane in the presence of a base is a foundational method for producing diethyl cyclopropane-1,1-dicarboxylate. google.com

Initial methods developed by Perkin, using sodium ethylate as the condensation agent with 1,2-dibromoethane, resulted in modest yields of 27-29%. google.com Subsequent modifications have improved this yield. For instance, using 1,2-dichloroethane (B1671644) and gradually adding an alcoholate solution to the reaction mixture can achieve yields of nearly 90%. google.com Another procedure utilizes a phase-transfer catalyst, such as triethylbenzylammonium chloride, in a biphasic system of aqueous sodium hydroxide (B78521) and the organic reactants, to afford cyclopropane-1,1-dicarboxylic acid in good yields (66-73%) after hydrolysis. orgsyn.org

The choice of solvent and base can significantly impact the reaction's efficiency. For example, using dimethylformamide (DMF) as a solvent and potassium carbonate as the base in the reaction of dimethyl malonate with 1,2-dichloropropane (B32752) has been explored. google.com

Table 2: Condensation Reactions for Cyclopropane-1,1-dicarboxylate Synthesis
Malonic EsterDihaloalkaneBase/CatalystSolventYield
Diethyl malonate1,2-DibromoethaneSodium ethylate-27-29% google.com
Malonic acid derivative1,2-Dichloro compoundAlcoholateAlcohol~90% google.com
Diethyl malonate1,2-DibromoethaneTriethylbenzylammonium chloride/NaOHWater/Organic66-73% (as diacid) orgsyn.org
Dimethyl malonate1,2-DichloropropanePotassium carbonateDimethylformamide- google.com

Anion Relay Cyclization Methods

Anion relay chemistry (ARC) provides a powerful strategy for the synthesis of complex molecules, including vinylcyclopropanes. researchgate.net This approach involves a sequence of reactions where an anionic intermediate triggers subsequent bond-forming events.

One such method involves a one-pot procedure that combines a Tsuji-Trost allylation, a retro-Claisen condensation, and an intramolecular Tsuji-Trost cyclopropanation. acs.orgnih.govdatapdf.com In this sequence, an allyl alcohol is first formed via the Tsuji-Trost allylation between a vinyl epoxide and an acyl-containing nucleophile. acs.orgnih.govdatapdf.com A subsequent retro-Claisen condensation generates a reactive carbanion and simultaneously activates the allylic alcohol for an intramolecular Tsuji-Trost cyclopropanation, leading to the formation of vinyl cyclopropanes. acs.orgnih.govdatapdf.com This method is operationally simple and proceeds under mild conditions. acs.orgnih.govdatapdf.com The reaction conditions can be optimized, for instance, by the delayed addition of a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to improve the yield. datapdf.com

Cycloalkylation Approaches for Cyclopropyl (B3062369) Moiety Introduction

The introduction of the cyclopropyl group can also be achieved through cycloalkylation methods. These reactions typically involve the formation of carbon-carbon bonds to close the three-membered ring.

One approach involves the palladium-catalyzed intramolecular allylic alkylation of α-aryl esters. researchgate.net Specifically, α-aryl-α-(methoxycarbonyl)-γ-vinyl-γ-lactones can undergo decarboxylative formation of π-allylpalladium(II) intermediates, followed by an intramolecular allylic alkylation of the ester enolate to produce 1-aryl-1-(methoxycarbonyl)-2-vinylcyclopropanes in good to excellent yields and high diastereoselectivities. researchgate.net

Another strategy is the intramolecular Wurtz reaction, which involves the cyclization of 1,3-dihalopropanes using zinc powder in ethanol. organic-chemistry.org This method, along with the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins, offers an environmentally benign route to cyclopropanes. organic-chemistry.org

Utility of Carbenoids and Metal-Carbenoid Chemistry in Cyclopropane Synthesis

Carbenoids, which are reagents that behave like carbenes but are not free carbenes, are highly useful in cyclopropane synthesis. libretexts.orglibretexts.org The Simmons-Smith reaction is a classic example, utilizing an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. libretexts.orglibretexts.orgmasterorganicchemistry.com This carbenoid reacts with alkenes in a stereospecific manner to form cyclopropanes, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. libretexts.orgmasterorganicchemistry.com

Metal-carbenoid chemistry extends beyond the Simmons-Smith reaction. acsgcipr.org The generation of stable metal carbenoids from the decomposition of carbene precursors in the presence of metals is a widely used methodology. acsgcipr.org These metal carbenoids are generally more stable and selective than free carbenes. acsgcipr.org For instance, dichlorocarbene, generated in situ from chloroform (B151607) and a strong base like potassium hydroxide, can react with alkenes to form dichlorocyclopropanes. libretexts.orglibretexts.org

The use of chiral ligands or auxiliaries in conjunction with metal-carbenoid chemistry allows for asymmetric cyclopropanation, leading to the formation of chiral cyclopropanes. acsgcipr.org

Table 3: Carbenoid and Metal-Carbenoid Reactions for Cyclopropane Synthesis
Reagent(s)Carbene/CarbenoidSubstrateKey Features
CH₂I₂ + Zn-Cu(Iodomethyl)zinc iodideAlkeneSimmons-Smith reaction; stereospecific. libretexts.orglibretexts.orgmasterorganicchemistry.com
CHCl₃ + KOHDichlorocarbeneAlkeneForms dichlorocyclopropanes. libretexts.orglibretexts.org
Diazoalkanes + Metal complexes (e.g., Rh(II))Metal carbenoidAlkeneWidely used; can be made enantioselective. acsgcipr.org

Functional Group Interconversions and Derivatization

Once the core vinylcyclopropane structure is established, further modifications are often necessary to arrive at the target molecule, this compound, or its derivatives. This involves functional group interconversions and derivatization reactions.

Preparation of Vinylcyclopropyl Ketones and Carboxylic Acids

The synthesis of vinylcyclopropyl ketones and carboxylic acids is a key step towards the final target compound. acs.org One approach involves the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to produce substituted pyrroles, demonstrating the reactivity of the cyclopropyl ketone moiety. organic-chemistry.org

More directly, γ-keto carboxylic acids can be synthesized through the magnesium-promoted reductive carboxylation of aryl vinyl ketones with carbon dioxide. organic-chemistry.org While this method focuses on aryl vinyl ketones, it highlights a strategy for introducing a carboxylic acid function.

A novel synthesis of vinylcyclopropyl ketones and vinylcyclopropanecarboxylic acids has been developed, which was then applied to the stereoselective synthesis of trans-chrysanthemic acid. acs.org This indicates that specific methodologies exist for the direct creation of these functionalized vinylcyclopropanes. Additionally, vinylcyclopropane derivatives with reactive carboxylic acid or acid chloride groups are valuable starting materials for creating new vinylcyclopropane monomers and reactive polymers. sci-hub.box

An iridium-catalyzed asymmetric deoxygenative [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been reported to produce enantioenriched tetrahydrofurans. acs.org This reaction proceeds via the in situ formation of mixed anhydrides, which modulates the reactivity of the carboxylic acid. acs.org While the product is a tetrahydrofuran, this methodology showcases a way to activate and incorporate carboxylic acids in reactions with vinylcyclopropanes. acs.org

Synthesis of Specific Precursors and Activated Forms (e.g., Sulfonate Esters)

The synthesis of this compound and its derivatives requires the strategic construction of the core cyclopropane structure bearing a vinyl group, followed by the elaboration of the acetic acid side chain. A key approach involves the preparation of a suitable precursor alcohol, 1-vinylcyclopropanemethanol, which can then be oxidized to the target carboxylic acid. This alcohol precursor is also the starting point for the synthesis of activated forms such as sulfonate esters, which are valuable intermediates in organic synthesis.

A plausible and efficient synthetic route to 1-vinylcyclopropanemethanol commences with the Simmons-Smith cyclopropanation of a suitable diene, followed by selective functional group manipulations. The resulting alcohol can then be activated as a sulfonate ester, for instance, a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride.

Scheme 1: Synthesis of 1-Vinylcyclopropanemethanol

Generated code

The subsequent oxidation of 1-vinylcyclopropanemethanol (2) to this compound can be achieved using various oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or a two-step procedure involving a milder oxidation to the corresponding aldehyde followed by further oxidation to the carboxylic acid.

Once the this compound is obtained, it can be converted to its activated forms. A common activated form is the acyl chloride, prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a versatile intermediate for the synthesis of esters and amides.

For the direct synthesis of sulfonate esters from an alcohol precursor, such as a derivative of this compound where the carboxylic acid is reduced to a primary alcohol (2-(1-vinylcyclopropyl)ethanol), standard procedures are employed. The alcohol is treated with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine.

Scheme 2: Synthesis of a Sulfonate Ester Derivative

Generated code

The following tables summarize the key steps and intermediates in the synthesis of precursors and activated forms of this compound.

Interactive Data Tables

Table 1: Synthesis of 1-Vinylcyclopropanemethanol (Precursor)

StepReactant(s)Reagent(s)ProductReaction Type
12-Methyl-3-buten-2-olDiiodomethane, Zinc-Copper couple1-VinylcyclopropanemethanolSimmons-Smith Cyclopropanation

Table 2: Synthesis of this compound

StepReactant(s)Reagent(s)ProductReaction Type
21-VinylcyclopropanemethanolJones Reagent (CrO₃/H₂SO₄)This compoundOxidation

Table 3: Synthesis of 2-(1-Vinylcyclopropyl)ethyl Methanesulfonate (Activated Form)

StepReactant(s)Reagent(s)ProductReaction Type
3This compoundLithium aluminum hydride (LiAlH₄)2-(1-Vinylcyclopropyl)ethanolReduction
42-(1-Vinylcyclopropyl)ethanolMethanesulfonyl chloride, Triethylamine2-(1-Vinylcyclopropyl)ethyl methanesulfonateSulfonylation

Mechanistic Investigations and Theoretical Studies on Vinylcyclopropane Systems

Elucidation of Vinylcyclopropane (B126155) Rearrangement Mechanisms

The vinylcyclopropane-cyclopentene rearrangement is a key transformation that has been the subject of extensive mechanistic debate for over half a century. wikipedia.org This rearrangement provides a powerful method for constructing five-membered rings, a common structural motif in complex natural products. wikipedia.orgcapes.gov.br The central question revolves around whether the reaction proceeds through a concerted, pericyclic pathway or a stepwise, diradical-mediated mechanism. wikipedia.org

Experimental and Computational Discrimination Between Diradical and Concerted Pericyclic Pathways

Experimental and computational studies have revealed that the mechanism of the vinylcyclopropane rearrangement is highly dependent on the specific substrate. wikipedia.org Evidence for a stepwise diradical mechanism comes from the observation of all four possible stereoisomeric products in the rearrangement of certain vinylcyclopropanes. acs.org For instance, in the unsubstituted case, deuterium-labeling experiments have shown a product ratio of si:ar:ai:sr to be 40:13:23:24. acs.org This lack of complete stereospecificity suggests the involvement of an intermediate that allows for stereochemical scrambling. acs.org

Conversely, the Woodward-Hoffmann rules predict that a concerted wikipedia.orgresearchgate.net-sigmatropic shift would favor the si product with high stereoselectivity. acs.orgnih.gov Indeed, when the vinyl group is substituted with a tert-butyl group, the si product is formed with greater than 95% stereoselectivity, supporting a concerted pathway. acs.org Computational studies, such as those using CASSCF/6-31G* calculations, have identified a transition structure for the concerted si sigmatropic shift that connects vinylcyclopropane and cyclopentene (B43876) without any intermediate. acs.org However, the same calculations also point to a broad, flat plateau on the potential energy surface leading to a diradical transition structure, suggesting that both pathways are energetically accessible and can compete. acs.org

Table 1: Mechanistic Preference Based on Vinylcyclopropane Stereochemistry
StereochemistryPredominant ProductsInferred MechanismReference
trans-Vinylcyclopropanear- and si-cyclopentenes (Symmetry-allowed)Concerted wikipedia.org
cis-Vinylcyclopropaneai- and sr-cyclopentenes (Symmetry-forbidden)Diradical wikipedia.org

Kinetic Isotope Effects and Activation Energy Studies

Kinetic studies have been instrumental in probing the vinylcyclopropane rearrangement mechanism. The activation energy for the parent vinylcyclopropane rearrangement was determined in the 1960s to be approximately 50 kcal/mol. wikipedia.org This value is notably about 13 kcal/mol lower than the energy required to break a carbon-carbon bond in an unsubstituted cyclopropane (B1198618) (63 kcal/mol), a difference that aligns well with the resonance energy of an allyl radical, suggesting a diradical intermediate. wikipedia.org

Table 2: Key Kinetic and Energetic Data for Vinylcyclopropane Rearrangement
ParameterValueImplicationReference
Activation Energy (Parent System)~50 kcal/molSuggests stabilization of the transition state, possibly through a diradical intermediate. wikipedia.org
Difference in Activation Energy (vs. Cyclopropane C-C bond cleavage)~13 kcal/molCorrelates with the resonance energy of an allyl radical. wikipedia.org
Secondary Kinetic Isotope Effects (Vinyl Terminus)Consistent with a concerted mechanismIndicates changes in bonding at the vinyl group in the transition state. wikipedia.org

Influence of Catalysts (e.g., Lewis acids, transition metals, boronyl radicals) on Reaction Mechanism

The mechanism of the vinylcyclopropane rearrangement can be significantly influenced by the presence of catalysts. Lewis acids, for example, can trigger the rearrangement under mild conditions. bohrium.comacs.org The proposed mechanism involves the coordination of the Lewis acid to an acceptor substituent on the cyclopropane, which facilitates ring opening to form a zwitterionic species. bohrium.com This intermediate can then undergo cyclization to form the cyclopentene product. bohrium.com The choice of Lewis acid can also determine the selectivity of the reaction, leading to different cyclopentene isomers. acs.org

Transition metals are also effective catalysts for vinylcyclopropane rearrangements. wikipedia.org For instance, dirhodium acetate (B1210297) can catalyze these rearrangements at temperatures ranging from room temperature to 80 °C. wikipedia.org Rhodium(I) complexes have been used for the regio- and enantioselective ring opening of vinylcyclopropanes with aryl boronic acids. acs.org The proposed mechanism involves oxidative addition of the vinylcyclopropane to the rhodium center to form a Rh(III) π-allyl intermediate, followed by reductive elimination. acs.org Nickel(I) metalloradical catalysts have been shown to enable the reversible cis/trans-isomerization of vinylcyclopropanes under mild conditions without loss of stereochemical integrity. nih.gov

Understanding Cyclopropane Ring Opening Mechanisms

The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a process that can be initiated by various means, including thermal activation, radical addition, and catalysis. nih.govrsc.org

Theoretical Predictions of Bond Cleavage Selectivity

Theoretical calculations, such as density functional theory (DFT), have been employed to predict the selectivity of bond cleavage in cyclopropane rings. nih.gov In donor-acceptor cyclopropanes, the polarization of a carbon-carbon bond due to the presence of both electron-donating and electron-withdrawing groups makes it a likely site for cleavage. researchgate.net The vinyl group in vinylcyclopropanes acts as a donor, facilitating selective C-C bond cleavage. acs.org

In radical-initiated ring-opening reactions, the initial addition of a radical to the double bond of a vinylcyclopropane leads to a cyclopropyl-substituted carbon radical. nih.gov This intermediate readily undergoes ring opening to form a more stable alkyl radical. nih.govbeilstein-journals.org The regioselectivity of this ring opening is influenced by the stability of the resulting radical.

Role of Zwitterionic and Carbocationic Intermediates

Zwitterionic and carbocationic intermediates play a significant role in many cyclopropane ring-opening reactions, particularly those catalyzed by Lewis acids or Brønsted acids. researchgate.netrsc.org In donor-acceptor cyclopropanes, coordination of a Lewis acid to the acceptor group can induce heterolytic cleavage of a cyclopropane bond, leading to a 1,3-zwitterionic intermediate. researchgate.netbohrium.com This zwitterion can then be trapped by various electrophiles or nucleophiles.

Similarly, Brønsted acids can protonate a substituent on the cyclopropane ring, facilitating ring opening to form a carbocationic intermediate. rsc.org This strategy has been used in the organocatalytic Cloke-Wilson rearrangement of acylcyclopropanes to dihydrofurans, where a carbocation is generated and then undergoes intramolecular cyclization. organic-chemistry.org The formation of these charged intermediates often allows for reactions to proceed under milder conditions than purely thermal rearrangements. bohrium.com

Mechanistic Pathways of Cycloaddition Reactions

The cycloaddition reactions of vinylcyclopropanes (VCPs) are powerful methods for constructing larger ring systems, most notably five- and seven-membered rings. The mechanistic course of these reactions is often complex, with a long-standing debate centering on whether they proceed through concerted, pericyclic pathways or stepwise mechanisms involving discrete intermediates. researchgate.net The specific pathway is highly dependent on the substrate, its stereochemistry, and the presence of catalysts. researchgate.net

Concerted vs. Stepwise Mechanisms: The thermal rearrangement of vinylcyclopropane to cyclopentene is a classic example of this mechanistic dichotomy. wikipedia.org Woodward and Hoffmann analyzed this as a researchgate.netacs.org-sigmatropic shift, suggesting a concerted, orbital-symmetry-controlled process. researchgate.net However, experimental evidence, such as product distributions, often points towards the involvement of non-concerted, diradical intermediates formed by the homolytic cleavage of a cyclopropane C-C bond. researchgate.netresearchgate.net Kinetic data and isotope effects have suggested a concerted, rate-limiting cleavage of the cyclopropyl (B3062369) bond, while the product stereochemistry often supports a stepwise diradical mechanism. researchgate.net Computational studies using methods like Density Functional Theory (DFT) have become crucial tools for exploring the potential energy surfaces of these reactions, comparing the activation barriers for concerted and stepwise routes. nih.govacs.org Quasiclassical trajectory calculations have shown that for the thermal rearrangement, the product distribution can be under dynamical control rather than statistical, suggesting competing direct reaction pathways instead of a mechanism involving a stable intermediate. researchgate.net

Zwitterionic and Diradical Intermediates: In many cycloaddition reactions, particularly those catalyzed by transition metals, the formation of intermediates is well-established. Transition metals like rhodium, iridium, and nickel can facilitate the cleavage of the cyclopropane ring to form reactive intermediates. acs.orgacs.orgbeilstein-journals.org For instance, iridium-catalyzed [3+2] cycloadditions of VCPs with carboxylic acids are proposed to proceed through a zwitterionic π-allyl-iridium complex. uky.edunih.gov This intermediate is formed by the C-C bond cleavage of the VCP, and its existence has been supported by mass spectrometry. uky.edunih.gov Similarly, in certain [3+2] cycloadditions involving nitrones, the possibility of zwitterionic intermediates has been considered, especially when polar interactions and stabilizing substituents are present, although DFT calculations sometimes favor a one-step, albeit polar, mechanism. lbl.govamanote.com

Diradical intermediates are more commonly invoked in thermal and photochemical reactions. researchgate.netnih.gov The isomerization of vinylcyclopropanes can be triggered by thermally or photochemically induced homolytic scission of a cyclopropane bond to form a diradical, which can lead to loss of stereochemical information. nih.gov However, metal-catalyzed isomerizations can sometimes proceed with retention of enantiopurity, suggesting mechanisms that avoid free diradical intermediates. nih.gov

The following table summarizes various cycloaddition types involving VCP systems and their proposed mechanistic features.

Cycloaddition TypeReactant PartnerCatalyst/ConditionsProposed Intermediate(s)Mechanistic Pathway
[5+2] CycloadditionAlkyneRh(I)Metallacyclohexene or MetallacyclopenteneStepwise (Metal-Catalyzed) acs.org
[3+2] CycloadditionAlkene/AlkyneRh(I)π-Allyl Rhodium SpeciesStepwise (Metal-Catalyzed) acs.org
[3+2] Deoxygenative CycloadditionCarboxylic AcidIr(I)Zwitterionic π-Allyl Iridium ComplexStepwise (Metal-Catalyzed) uky.edunih.gov
Thermal RearrangementNone (Intramolecular)Heat (>300 °C)DiradicalDebated: Concerted vs. Stepwise wikipedia.orgresearchgate.net
[3+2] Photocatalytic CycloadditionAcetylenic SulfoneVisible Light, PCTriplet State VCP, RadicalStepwise (Energy Transfer) wikipedia.org

Electrochemistry in Mechanistic Studies of Vinylcyclopropane Transformations

Electrochemical methods provide a powerful lens for investigating the mechanistic pathways of vinylcyclopropane transformations by probing redox properties and generating reactive intermediates like radical cations and anions. wikipedia.orgpineresearch.com These techniques can initiate reactions through single-electron transfer (SET) events, offering insights that complement thermal, photochemical, and metal-catalyzed studies.

Anodic Oxidation and Radical Cations: Cyclic voltammetry (CV) has been employed to study the oxidation potentials of cyclopropane derivatives. researchgate.netnih.gov The electrochemical activation of donor-acceptor cyclopropanes via anodic oxidation can lead to the cleavage of a C(sp³)–C(sp³) bond, forming highly reactive radical cations. researchgate.net These intermediates can then undergo various follow-up reactions. For vinylcyclopropanes, oxidative SET can trigger ring-opening to generate distonic radical cations (where the charge and radical centers are separated), which are key intermediates in subsequent rearrangements and cycloadditions. nih.govacs.org For example, electrochemical oxidation of cyclopropylanilines in the presence of alkynes has been shown to trigger formal cycloadditions. nih.gov The oxidation potentials can be influenced by factors like ring strain and substituents. uky.edu

Electroreductive Ring-Opening: In addition to oxidation, electroreduction offers an alternative pathway for activating strained rings. An electroreductive ring-opening dicarboxylation of cyclopropanes with CO₂ has been developed. acs.orgacs.org This process is proposed to involve the formation of radical anions and carbanions as key intermediates, representing a contrast to the more common oxidative ring-opening pathways. acs.orgacs.org This method highlights the versatility of electrochemistry in accessing different reactive intermediates from the same starting motif.

While direct electrochemical studies on 2-(1-vinylcyclopropyl)acetic acid are not widely reported, the principles derived from related systems are highly relevant. The vinylcyclopropane moiety would be susceptible to oxidation to a radical cation, which could initiate polymerization or rearrangement. nih.govacs.orgelsevierpure.com The presence of the carboxylic acid group would influence the electrochemical behavior, potentially being deprotonated under certain conditions or participating in intramolecular reactions following the initial electron transfer. CV studies would be instrumental in determining the oxidation and reduction potentials of the molecule, revealing the feasibility of SET-initiated transformations and the stability of the resulting radical ion intermediates. nih.govwikipedia.org

Computational and Quantum Chemical Studies of 2 1 Vinylcyclopropyl Acetic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of organic molecules and reaction mechanisms due to its favorable balance of accuracy and computational cost. whiterose.ac.ukmdpi.com For 2-(1-vinylcyclopropyl)acetic acid systems, DFT provides invaluable insights into their structure, energetics, and reactivity.

Geometry Optimization and Energetic Profiling of Reactants, Intermediates, and Transition States

A fundamental application of DFT is the determination of the most stable three-dimensional arrangements of atoms in a molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process is crucial for accurately representing the reactant molecule in subsequent computational studies.

Furthermore, DFT is extensively used to map out the energetic landscape of chemical reactions. This involves locating and calculating the energies of not only the reactants and products but also the short-lived intermediates and high-energy transition states that connect them. whiterose.ac.uk For instance, in a potential acid-catalyzed rearrangement or cycloaddition reaction involving this compound, DFT can be employed to model the structures and energies of key species along the reaction pathway.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction involving this compound

SpeciesDescriptionRelative Energy (kcal/mol)
R This compound (Reactant)0.0
TS1 First Transition State+25.3
INT1 Ring-opened Carbocation Intermediate+15.8
TS2 Second Transition State+18.5
P Cyclized Product-10.2

Prediction of Reaction Selectivity and Stereochemistry

Reactions involving this compound can often yield multiple products, making the prediction of selectivity a key challenge. DFT calculations can effectively address this by comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy is predicted to be the major one, thus determining the regioselectivity and chemoselectivity of the reaction.

Moreover, the stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. In the context of asymmetric catalysis, for example, DFT can be used to model the transition states leading to the (R) and (S) enantiomers. By calculating the energy difference between these transition states, the enantiomeric excess (ee) of the reaction can be predicted. nih.gov This predictive power is instrumental in understanding the source of stereocontrol in catalyzed reactions. nih.govnih.gov

Table 2: Hypothetical DFT-Predicted Stereoselectivity in a Catalyzed Addition to this compound

Transition StateProduct EnantiomerCalculated ΔG‡ (kcal/mol)Predicted Enantiomeric Excess (%)
TS-R (R)-Product20.195
TS-S (S)-Product22.0

This table demonstrates the use of DFT to predict the stereochemical outcome of a reaction by comparing the free energies of activation for the formation of different stereoisomers.

Analysis of Substituent Effects on Electronic Structure and Reactivity

The chemical behavior of this compound can be tuned by introducing various substituents on the cyclopropyl (B3062369) or vinyl groups, or on the acetic acid moiety. DFT calculations are highly effective in elucidating the electronic effects of these substituents. By analyzing changes in properties such as atomic charges, molecular orbital energies, and bond orders, one can rationalize how substituents influence the molecule's reactivity. rsc.orgpsu.edu

For example, an electron-withdrawing group on the vinyl moiety would be expected to alter the electron density distribution across the π-system, potentially influencing the molecule's susceptibility to nucleophilic or electrophilic attack. ucsb.edu DFT can quantify these changes and correlate them with experimentally observed reaction rates or selectivities. This understanding is crucial for designing derivatives of this compound with desired chemical properties. rsc.org

Ab Initio Quantum Chemical Methods

Ab initio quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where DFT may struggle. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. nih.govresearchgate.net

In the study of this compound, ab initio methods can be used to benchmark the results obtained from DFT calculations, providing a higher level of confidence in the computational predictions. nih.gov They are particularly valuable for calculating highly accurate energies and for systems where electron correlation effects are critical. For instance, in reactions involving significant bond breaking and formation, such as the ring-opening of the cyclopropane (B1198618) ring, high-level ab initio calculations can provide a more reliable description of the electronic structure changes. wiley.com

Molecular Orbital (MO) and Electronic Structure Investigations

The reactivity of a molecule is fundamentally governed by its electronic structure, which can be described in terms of molecular orbitals (MOs). imperial.ac.ukpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), are particularly important. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity).

For this compound, MO analysis can reveal the most reactive sites for various types of reactions. For example, the location of the HOMO might indicate whether an electrophile will preferentially attack the vinyl group or the cyclopropane ring. Similarly, the distribution of the LUMO can predict the site of nucleophilic attack. Computational methods can visualize these orbitals and quantify their energies, providing a clear picture of the molecule's inherent reactivity. chemistry.or.jpmdpi.com

Computational Design and Optimization of Catalytic Systems

Computational chemistry plays a pivotal role in the modern development of new and improved catalysts. caltech.edumdpi.com For reactions involving this compound, such as asymmetric cycloadditions or hydrogenations, computational methods can be used to design catalysts with enhanced activity and selectivity. pku.edu.cnnih.gov

This process often involves screening a library of potential catalyst structures in silico. By calculating the key transition state energies for each catalyst candidate, researchers can identify promising leads for experimental investigation. caltech.edu DFT is a particularly powerful tool in this area, allowing for the modeling of complex catalyst-substrate interactions and the elucidation of the factors that govern catalytic performance. nih.gov For instance, the steric and electronic properties of ligands in a metal-based catalyst can be systematically varied in the computational model to optimize the stereochemical outcome of a reaction. nih.govnsf.gov This rational, computation-driven approach can significantly accelerate the discovery of efficient catalytic systems for transformations of this compound. mdpi.com

Theoretical Investigations of Cyclopropane Ring Strain and Stability

Computational and quantum chemical studies offer profound insights into the unique electronic structure and inherent strain of the cyclopropane ring in molecules like this compound. The three-membered ring's deviation from ideal tetrahedral bond angles results in significant ring strain, which profoundly influences the molecule's stability, conformation, and reactivity.

The primary contributors to the ring strain in cyclopropane and its derivatives are angle strain and torsional strain. acs.org The internal C-C-C bond angles are constrained to approximately 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. acs.org This angle compression leads to inefficient orbital overlap, resulting in bent, or "banana," bonds and a high amount of stored potential energy. Additionally, the fixed geometry of the cyclopropane ring forces the substituents on adjacent carbon atoms into an eclipsed conformation, introducing torsional strain. nih.gov

Theoretical investigations, often employing Density Functional Theory (DFT), provide a quantitative measure of this strain. For a simple cyclopropane ring, the total ring strain is estimated to be around 27.5-28 kcal/mol. acs.org In substituted cyclopropanes, such as this compound, the nature of the substituents can modulate this strain energy. For instance, computational models for a closely related compound, 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid, also estimate the ring-strain energy to be approximately 27.5 kcal/mol. This suggests that the fundamental strain of the cyclopropane core is the dominant factor.

The presence of the vinyl and acetic acid groups introduces additional complexity to the molecule's conformational preferences and electronic landscape. DFT studies on similar molecules, such as vinylcyclopropane (B126155) and cyclopropanecarboxylic acid, have been instrumental in understanding these interactions. researchgate.net

Conformational Analysis:

Theoretical calculations on vinylcyclopropane reveal the existence of two primary conformers: s-trans and gauche. researchgate.net The s-trans conformer, where the vinyl group is oriented away from the cyclopropane ring, is generally found to be the more stable form. researchgate.net This preference is attributed to a combination of steric and electronic factors. The conjugative interaction between the quasi-π Walsh orbitals of the cyclopropane ring and the π-orbital of the vinyl group plays a significant role in the stability of these conformers. researchgate.net

Similarly, for the acetic acid substituent, computational studies on related molecules like acetic acid itself show a strong preference for a syn conformation of the carboxylic acid group in the gas phase, where the hydroxyl hydrogen forms an intramolecular hydrogen bond with the carbonyl oxygen. nih.govchemrxiv.org However, in solution, the energy difference between the syn and anti conformers is significantly reduced due to intermolecular hydrogen bonding with solvent molecules. nih.govchemrxiv.org

For this compound, the interplay of these conformational preferences would lead to several possible low-energy structures. The relative energies of these conformers are determined by the subtle balance of steric hindrance between the substituents and the electronic interactions between the cyclopropane ring, the vinyl group, and the carboxylic acid moiety.

Electronic Structure and Stability:

Quantum chemical calculations elucidate the electronic effects that influence the stability of the cyclopropane ring. The Walsh orbital model describes the bonding in cyclopropane as a combination of sp² hybridized carbons forming the sigma framework and a set of three molecular orbitals (one of A₂'' symmetry and a degenerate pair of E' symmetry) that have π-like character on the interior of the ring. This "quasi-π" system allows for electronic communication, or conjugation, with unsaturated substituents like the vinyl group. researchgate.net

The following table summarizes key theoretical data for cyclopropane and related systems, which can be used to infer the properties of this compound.

PropertyCyclopropane2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acidAcetic Acid (gas phase)
Ring Strain Energy (kcal/mol) ~27.5 - 28.0 acs.org~27.5 N/A
C-C-C Bond Angle (°) ~60 acs.orgN/AN/A
Syn-Anti Energy Difference (kcal/mol) N/AN/A~5-7 nih.govchemrxiv.org

Detailed Research Findings:

Theoretical studies on the reactivity of vinylcyclopropanes often focus on their rearrangement to cyclopentene (B43876) derivatives, a reaction driven by the release of ring strain. wikipedia.org Computational investigations have shown that these rearrangements can proceed through either a diradical-mediated two-step mechanism or a concerted pericyclic process, with the operative pathway being highly dependent on the substitution pattern. wikipedia.org The presence of the acetic acid group in this compound could influence the mechanism and energetics of such potential rearrangements.

Furthermore, computational studies on the interaction of carboxylic acids with vinylcyclopropanes in the presence of a catalyst have highlighted the formation of zwitterionic π-allyl-metal complexes as key reactive intermediates in cycloaddition reactions. acs.org These studies underscore the electronic nature of the vinylcyclopropane system and its propensity to undergo ring-opening under appropriate conditions, a direct consequence of its inherent strain.

Synthetic Utility and Applications in Complex Molecule Synthesis

2-(1-Vinylcyclopropyl)acetic Acid and its Derivatives as Chiral Building Blocks

This compound and its derivatives serve as significant three- and five-carbon synthons in the field of organic synthesis. The strategic placement of the vinyl and cyclopropyl (B3062369) groups allows for a variety of stereocontrolled transformations, making these compounds powerful tools for asymmetric synthesis. The inherent chirality that can be established in these molecules allows them to act as templates, directing the stereochemical outcome of subsequent reactions.

The development of catalytic and enantioselective methods to produce vinylcyclopropanes has further expanded their utility as chiral building blocks. For instance, rhodium-catalyzed enantioconvergent rearrangements of racemic vinylcyclopropanes can efficiently generate diverse chiral cyclopentenes with high enantioselectivity. This approach transforms a racemic mixture into a single, desired enantiomer of a new chiral center, a significant challenge in synthetic chemistry. Furthermore, the resulting cyclopropane (B1198618) succinimidyl esters have proven to be versatile chiral building blocks for the synthesis of optically active cyclopropyl carboxamides, which are of interest in medicinal chemistry.

Interactive Table: Examples of Chiral Building Blocks Derived from Vinylcyclopropanes

Building BlockSynthetic Application
Chiral CyclopentenonesPrecursors for complex cyclopentanoids
Chiral gem-DifluorocyclopentenesAccess to fluorinated organic molecules
Chiral Cyclopropyl CarboxamidesScaffolds for medicinal chemistry

Strategies for Natural Product Total Synthesis

The unique reactivity of the vinylcyclopropane (B126155) unit has been harnessed in numerous strategies for the total synthesis of complex natural products. The ability to undergo predictable rearrangements and to serve as a stable structural motif makes it a valuable component in the synthetic chemist's toolbox.

Utilization of Vinylcyclopropane-Cyclopentene Rearrangement in Total Synthesis (e.g., Aphidicolin (B1665134), Zizaene)

A cornerstone of the synthetic utility of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. This thermal or metal-catalyzed ring expansion provides a powerful method for the construction of five-membered rings, a common structural feature in many natural products.

A classic example of this strategy is found in the total synthesis of Aphidicolin , a tetracyclic diterpenoid with antiviral and antimitotic activity. A key step in its synthesis involves the thermal rearrangement of a complex vinylcyclopropane intermediate to construct the five-membered D-ring of the aphidicolin skeleton. This strategic rearrangement efficiently assembles a crucial part of the natural product's core structure.

Similarly, the total synthesis of the tricyclic sesquiterpene Zizaene also features a vinylcyclopropane-cyclopentene rearrangement as a pivotal transformation. The rearrangement of a carefully designed vinylcyclopropane precursor allows for the stereocontrolled formation of the cyclopentene (B43876) ring within the intricate bridged framework of zizaene.

Incorporation of the Cyclopropyl Moiety into Diverse Natural Product Scaffolds

Beyond its role as a precursor to cyclopentenes, the cyclopropyl group itself is a significant structural motif in a wide array of natural products, contributing to their biological activity and conformational rigidity. While not always directly derived from this compound, the principles of vinylcyclopropane chemistry inform the synthesis of these molecules. Methodologies such as the Simmons-Smith cyclopropanation and Michael-initiated ring-closure (MIRC) are commonly employed to introduce cyclopropane rings into complex molecules. The stability of the cyclopropane ring allows it to be carried through multi-step synthetic sequences, ultimately becoming an integral part of the final natural product scaffold.

Role as Key Intermediates in Medicinal Chemistry Research

The vinylcyclopropane moiety is a recurring structural motif in pharmaceuticals, and derivatives of this compound are valuable intermediates in the discovery and development of new therapeutic agents.

Precursors for Therapeutically Relevant Compound Classes

Research has demonstrated that chiral cyclopentenones, which can be synthesized from vinylcyclopropane precursors, exhibit therapeutic potential. For instance, certain cyclopentenones have shown promising activity against bladder cancer. The ability to generate these complex chiral molecules from readily available starting materials via vinylcyclopropane rearrangements highlights the importance of these intermediates in medicinal chemistry. Furthermore, the synthesis of cyclopropane-containing amide derivatives has been explored for the development of new antimicrobial agents, showcasing the versatility of the cyclopropane scaffold in generating compounds with diverse biological activities.

Synthetic Methodologies for Analogs in Structure-Activity Relationship (SAR) Studies

The development of robust synthetic routes to vinylcyclopropane derivatives is crucial for conducting structure-activity relationship (SAR) studies. SAR studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The ability to readily synthesize a variety of analogs of a lead compound is essential for optimizing its therapeutic properties. The diverse reactivity of the vinylcyclopropane moiety allows for the introduction of a wide range of functional groups and structural modifications, facilitating the exploration of the chemical space around a pharmacologically active scaffold. This enables medicinal chemists to fine-tune the properties of a drug candidate to improve its efficacy, selectivity, and pharmacokinetic profile.

Applications in the Synthesis of Carbocyclic and Heterocyclic Ring Systems

The unique structural arrangement of this compound, featuring a strained cyclopropane ring in conjugation with a vinyl group, renders it a versatile precursor for the construction of a variety of complex carbocyclic and heterocyclic frameworks. The inherent ring strain of the cyclopropyl group and the reactivity of the vinyl moiety can be strategically exploited in a range of cyclization and cycloaddition reactions to forge new ring systems.

Synthesis of Heterocyclic Ring Systems

Derivatives of this compound have proven to be valuable substrates for the synthesis of nitrogen-containing heterocyclic systems. One notable application is in palladium-catalyzed intramolecular reactions.

Aza-Wacker Type Cyclization:

Vinyl cyclopropanecarboxamides, which are readily derived from this compound, can undergo a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction. This process facilitates the formation of a new carbon-nitrogen bond, leading to the synthesis of conformationally restricted and highly substituted aza[3.1.0]bicycles. nih.gov The reaction proceeds under mild conditions with oxygen as the terminal oxidant and demonstrates tolerance for a variety of functional groups on the aryl substituents. nih.gov

The general transformation involves the amidopalladation of the vinyl group, followed by β-hydride elimination to furnish the bicyclic 3-azabicyclo[3.1.0]hexan-2-one core. nih.gov This methodology provides an efficient route to novel heterocyclic scaffolds with potential biological activity due to their rigid bicyclic structure.

Table 1: Palladium-Catalyzed Aza-Wacker Cyclization of Vinyl Cyclopropanecarboxamides

EntryStarting Material (Vinyl Cyclopropanecarboxamide)Product (Aza[3.1.0]bicycle)Yield (%)
11-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide6-(4-chlorophenyl)-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one47
2N,1-bis(4-chlorophenyl)-2-vinylcyclopropane-1-carboxamide3,6-bis(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-2-one55
31-(4-bromophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide6-(4-bromophenyl)-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one51
4N-(4-methoxyphenyl)-1-phenyl-2-vinylcyclopropane-1-carboxamide3-(4-methoxyphenyl)-6-phenyl-3-azabicyclo[3.1.0]hexan-2-one62

Data synthesized from research findings on palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov

Potential for Lactone Formation:

The carboxylic acid functionality of this compound allows for the potential synthesis of lactones, which are cyclic esters. Intramolecular cyclization, specifically through O-vinylation of the carboxylic acid, represents a plausible pathway to five- and six-membered enol lactones. While direct examples starting from this compound are not extensively documented, copper(I)-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides is a known synthetic strategy for enol lactone formation. This suggests a potential synthetic route where the vinylcyclopropyl moiety could be first halogenated and then subjected to intramolecular cyclization.

Synthesis of Carbocyclic Ring Systems

The vinylcyclopropane (VCP) moiety is a powerful building block in transition-metal-catalyzed cycloaddition reactions for the construction of five- to eight-membered carbocycles. These reactions leverage the ring strain of the cyclopropane to act as a three-carbon or five-carbon synthon.

[3+2] Cycloaddition Reactions:

Vinylcyclopropanes can participate as three-carbon components in [3+2] cycloaddition reactions with various two-atom partners, such as alkenes or alkynes, to form five-membered rings. Both radical-mediated and transition-metal-catalyzed (e.g., rhodium) pathways have been developed. These reactions often proceed with high diastereoselectivity and can be used to construct bicyclic cyclopentane and cyclopentene derivatives. pku.edu.cn For instance, the Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 1-ene-VCPs can produce bicyclic systems bearing a vinyl-substituted quaternary bridgehead stereocenter. pku.edu.cn

[5+2+1] Cycloaddition Reactions:

A significant advancement in the synthesis of eight-membered carbocyclic rings is the rhodium(I)-catalyzed two-component [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide (CO). pku.edu.cn This reaction provides an efficient route to bicyclic cyclooctenones, which are structural motifs found in numerous natural products. The reaction is tolerant of a range of tethers connecting the ene and vinylcyclopropane components, including those with geminal diesters, sulfonamides, and ethers. pku.edu.cn This method allows for the construction of both 5/8- and 6/8-fused ring systems. pku.edu.cn

Table 2: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO

EntryEne-Vinylcyclopropane SubstrateTether (X)Product (Bicyclic Cyclooctenone)Yield (%)
12-allyl-2-(1-vinylcyclopropyl)malonic acid diethyl esterC(CO2Et)2Diethyl 3-oxobicyclo[6.3.0]undec-5-ene-1,1-dicarboxylate85
2N-allyl-N-tosyl-1-(1-vinylcyclopropyl)cyclopropanemethanamineNTs1-tosyl-5-vinyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[c]azonin-5-one90
31-allyl-1-(1-vinylcyclopropyl)cyclopropaneC(CH2)25-vinyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[c]cyclopropen-5-one75
42-(2-methylallyl)-2-(1-vinylcyclopropyl)malonic acid diethyl esterC(CO2Et)2Diethyl 6-methyl-3-oxobicyclo[6.3.0]undec-5-ene-1,1-dicarboxylate88

Data adapted from studies on the Rh(I)-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes. pku.edu.cn

The synthetic utility of this compound and its derivatives in forming diverse ring systems underscores its importance as a versatile building block in modern organic synthesis. The ability to participate in various cyclization and cycloaddition reactions opens avenues for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Advanced Analytical Methodologies for Research of 2 1 Vinylcyclopropyl Acetic Acid Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone analytical tool, providing unparalleled insight into molecular structure, connectivity, and dynamics in the solution state. ed.ac.uk For a molecule with the structural complexity of 2-(1-vinylcyclopropyl)acetic acid, high-field NMR is essential.

The definitive structural confirmation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. High-field spectrometers provide the necessary signal dispersion to resolve the intricate spin systems within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. Key expected signals include those for the vinyl group protons (=CH₂ and =CH-), the diastereotopic methylene (B1212753) protons of the acetic acid side chain (-CH₂-COOH), and the cyclopropyl (B3062369) ring protons. The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, including the carboxylic acid carbon, the quaternary cyclopropyl carbon, and the carbons of the vinyl and methylene groups.

2D NMR: To assemble the molecular puzzle, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, mapping out the ¹H-¹H connectivities within the vinyl, cyclopropyl, and acetic acid fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, definitively assigning the protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the distinct fragments, for instance, by showing correlations from the vinyl protons to the quaternary cyclopropyl carbon, or from the side-chain methylene protons to the cyclopropyl carbons and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, NOESY is used to identify protons that are close in space, irrespective of their bonding connections. This can help establish the relative orientation of the vinyl group and the acetic acid side chain with respect to the cyclopropane (B1198618) ring.

A representative table of expected NMR data for structural confirmation is provided below.

Atom Position ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Carboxyl (-COOH)~12.0 (s)~178.0C2'
Vinyl (=CH-)~5.5-5.8 (dd)~138.0C1, C2
Vinyl (=CH₂)~5.0-5.2 (m)~114.0C1
Acetic Acid Methylene (-CH₂-)~2.3-2.5 (m)~40.0C1, C1', COOH
Quaternary Cyclopropyl (C1)-~25.0-
Cyclopropyl Methylene (C2, C3)~0.5-1.0 (m)~15.0C1, C1', Vinyl C

Note: This table is a representative example of expected values. Actual chemical shifts and coupling constants would be determined experimentally.

The use of NMR as a tool for monitoring reactions in real-time has grown significantly, allowing for the direct observation of species in the reaction mixture without the need for sampling and workup. pharmtech.com This technique is highly advantageous for studying the synthesis or transformation of this compound, as it provides both structural and quantitative information simultaneously. pharmtech.commagritek.com

A typical setup involves circulating the reaction mixture from a reactor to the NMR spectrometer's flow cell and back. pharmtech.com Spectra are acquired at regular intervals, creating a time-lapse series that documents the reaction's progress. magritek.com By integrating the signals corresponding to the reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. magritek.com For example, in a reaction involving the modification of the carboxylic acid or the vinyl group, one could monitor the decrease in the intensity of the starting material's characteristic signals while tracking the increase in signals for the newly formed product. lew.ro This method allows for the determination of reaction endpoints, the identification of transient intermediates, and the calculation of rate constants, providing a deep understanding of the reaction mechanism. pharmtech.comuni-mainz.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

While low-resolution MS can confirm the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, typically to within a few parts per million (ppm). This precision is crucial for unambiguously determining the elemental formula of a compound. uci.edu For this compound (C₇H₁₀O₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The instrument is carefully calibrated, and the analysis of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ allows for the experimental mass to be compared with the calculated theoretical mass. A close match (e.g., within 0.003 m/z units) provides strong evidence for the proposed molecular formula. uci.edu

Parameter Value
Molecular FormulaC₇H₁₀O₂
Calculated Exact Mass126.0681 u
Ion for HRMS Analysis[M+H]⁺ or [M-H]⁻
Expected m/z for [M+H]⁺127.0754
Expected m/z for [M-H]⁻125.0608

Chiroptical Spectroscopy for Absolute Configuration Determination

Since the carbon atom of the acetic acid side chain is a stereocenter, this compound is a chiral molecule and can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques are essential for determining the absolute spatial arrangement of atoms, known as the absolute configuration (R or S). mtoz-biolabs.com

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com While enantiomers have identical physical properties like melting point and NMR spectra, they interact differently with circularly polarized light, producing CD spectra that are mirror images of each other.

The process of determining the absolute configuration of this compound using CD spectroscopy involves several steps:

Record the Experimental Spectrum: A CD spectrum of a purified enantiomer of the compound is recorded. mtoz-biolabs.com

Theoretical Calculation: The CD spectrum for one of the possible configurations (e.g., the R-isomer) is calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT).

Comparison: The experimental CD spectrum is compared to the theoretically calculated spectrum. rsc.org

Assignment: If the experimental spectrum matches the calculated spectrum for the R-isomer, then the sample is assigned the R-configuration. If it is the mirror image, it is assigned the S-configuration. mtoz-biolabs.com This comparison provides a non-ambiguous assignment of the molecule's three-dimensional structure. researchgate.net

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are indispensable in the study of this compound and its derivatives, providing robust methods for both the separation of complex mixtures and the critical assessment of purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and commonly employed methods in this context.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral molecules like this compound. uma.esheraldopenaccess.us The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. researchgate.net This is most commonly achieved by using a chiral stationary phase (CSP). researchgate.netnih.gov

The selection of the appropriate CSP is critical for successful enantioseparation. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used and have shown effectiveness in separating a variety of chiral compounds. nih.govmdpi.commdpi.com For instance, amylose-based CSPs have been successfully used in reversed-phase mode to separate enantiomers, where the mobile phase composition and temperature can be fine-tuned to optimize resolution and even alter the enantiomer elution order. mdpi.com The versatility of these columns allows them to be used in different modes, including normal phase, polar organic, and reversed-phase, by adjusting the mobile phase. sigmaaldrich.com

Method development for determining the enantiomeric purity of a compound like this compound often involves screening different chiral columns and mobile phase compositions. mdpi.com A common approach involves using a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol, water, and an acidic additive such as acetic acid to improve peak shape and resolution. mdpi.com The use of tandem detectors, such as a UV-Vis detector coupled with a circular dichroism (CD) detector, can provide both quantitative and qualitative information about the enantiomers, even when the peaks are not fully resolved. heraldopenaccess.usresearchgate.net

A study on the separation of dexketoprofen (B22426) enantiomers, a compound with structural similarities to the subject acid, demonstrated the successful use of a Lux Amylose-2 column. mdpi.com The optimized conditions involved a mobile phase of water/acetonitrile/acetic acid (50/50/0.1, v/v/v) at a flow rate of 1 mL/min and a temperature of 20 °C, achieving baseline separation. mdpi.com Such a method provides a framework for developing a validated HPLC protocol for the enantiomeric excess determination of this compound.

Table 1: Illustrative HPLC Parameters for Enantiomeric Separation

ParameterConditionSource
Column Lux Amylose-2 (amylose-based CSP) mdpi.com
Mobile Phase Water/Acetonitrile/Acetic Acid (50/50/0.1, v/v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Temperature 20 °C mdpi.com
Detection UV/Vis mdpi.com

This table presents a hypothetical set of parameters based on a successful separation of a structurally similar compound and is intended for illustrative purposes.

Gas Chromatography (GC) for Reaction Mixture Analysis

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of reaction mixtures containing volatile compounds like derivatives of this compound. nih.govnih.gov It allows for the qualitative and quantitative assessment of reactants, products, and byproducts, providing crucial information for reaction monitoring and optimization. researchgate.net

In the synthesis of vinylcyclopropane (B126155) derivatives, GC-MS analysis is frequently used to determine the yield and stereochemical integrity of the products. nih.gov For instance, in a study on palladium-catalyzed cross-coupling reactions to form vinyl cyclopropanes, quantitative GC-MS analysis was employed to determine the yields of the desired products. nih.gov The use of an internal standard, such as mesitylene, allows for accurate quantification. nih.gov

The choice of the GC column is critical for achieving good separation of the components in a reaction mixture. For the analysis of carboxylic acids like acetic acid, which can exhibit poor peak shape due to their polarity and tendency to form hydrogen bonds, specialized columns are often used. chromforum.orgresearchgate.net A polar capillary column, such as a DB-WAX or a Permabond FFAP-DF, is often effective for the analysis of short-chain fatty acids. researchgate.netshimadzu.com The use of an acidic additive in the sample or a pre-column derivatization step can also improve the chromatography of acidic analytes. shimadzu.com

A typical GC method involves a temperature program where the column temperature is gradually increased to elute compounds with different boiling points. chromforum.orgshimadzu.com The separated compounds are then detected, often by a flame ionization detector (FID) for quantification or a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. nih.govchromforum.org

Table 2: Example GC Conditions for Reaction Mixture Analysis

ParameterConditionSource
Column Permabond FFAP-DF (25 m x 0.32 mm) shimadzu.com
Carrier Gas Helium shimadzu.com
Injector Temperature 220 °C chromforum.org
Detector Temperature 230 °C (FID) chromforum.org
Temperature Program 84 °C (3 min), then 6 °C/min to 120 °C (3 min) shimadzu.com
Detection Flame Ionization Detector (FID) chromforum.org

This table provides a representative set of GC conditions that could be adapted for the analysis of a reaction mixture containing this compound and related volatile compounds.

Other Specialized Analytical Techniques

Beyond chromatography, a suite of other specialized analytical techniques provides critical information about the properties and structure of this compound. These methods offer complementary data, from quantifying the acidic content to confirming the precise three-dimensional arrangement of atoms in the solid state.

Potentiometric Titration for Acid Quantification

Potentiometric titration is a classic and highly accurate method for determining the concentration of an acidic or basic substance in a solution. sapub.orgunizin.org For this compound, this technique allows for the precise quantification of the carboxylic acid functional group. researchgate.net The method involves the gradual addition of a titrant of known concentration (typically a strong base like sodium hydroxide) to a solution of the acid. libretexts.org The change in pH is monitored using a pH electrode as the titrant is added. uccs.edu

A titration curve is generated by plotting the pH of the solution against the volume of titrant added. libretexts.org The equivalence point of the titration, where the moles of the added base are equal to the initial moles of the acid, is identified as the point of the steepest change in pH. uccs.edu This equivalence point volume can then be used to calculate the concentration of the acid in the original sample.

For a weak acid like this compound, the titration curve will show an initial buffer region, a steep rise in pH around the equivalence point, and then a leveling off as excess strong base is added. unizin.org The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa of the acid. uccs.edu This allows for the experimental determination of the acid dissociation constant, a key physicochemical parameter.

Modern potentiometric titration can be automated, and various methods, such as the Gran plot, can be used to determine the equivalence point with high precision. sapub.org This technique is valuable for quality control and for standardizing solutions of this compound.

Table 3: Key Data from a Hypothetical Potentiometric Titration

ParameterDescription
Analyte This compound
Titrant Standardized Sodium Hydroxide (B78521) (NaOH) solution
Equivalence Point The volume of NaOH solution at which the moles of NaOH equal the initial moles of the acid.
pKa The pH at the half-equivalence point, representing the acid dissociation constant.

This table outlines the key parameters obtained from a potentiometric titration experiment for the quantification of a carboxylic acid.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov For a compound like this compound, this technique can provide unambiguous confirmation of its molecular connectivity, conformation, and intermolecular interactions in the solid state. nih.gov

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. nih.gov By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

Table 4: Information Obtainable from X-ray Crystallography

ParameterDescription
Unit Cell Dimensions The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal lattice.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsional Angles The dihedral angles that describe the conformation of the molecule.
Intermolecular Interactions Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions in the crystal packing.

This table summarizes the key structural parameters that can be determined from an X-ray crystallographic analysis.

Future Perspectives and Research Challenges in 2 1 Vinylcyclopropyl Acetic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of vinylcyclopropanes lies in their synthesis. While methodologies involving ylides, carbenoid chemistry, and metal-mediated cycloadditions exist, the focus is shifting towards more efficient and sustainable approaches. thieme-connect.com Future research will likely prioritize the development of synthetic routes that are both atom-economical and environmentally benign, minimizing waste and avoiding hazardous reagents. rsc.orgchemrxiv.orgrsc.org

Key areas of development include:

Catalysis with Earth-Abundant Metals: While precious metals like palladium and rhodium have proven effective in VCP synthesis and transformations, there is a growing need for catalysts based on more abundant and less toxic metals like iron or copper. nih.govscispace.commarquette.edu

Stereospecific and Modular Approaches: Recent advances have demonstrated the modular synthesis of VCPs using air-stable palladium(I) dimer catalysis, allowing for the rapid construction of various stereoisomers from readily available starting materials. nih.gov Future work will aim to expand the scope of such modular methods to include a wider range of functional groups and substitution patterns, including those relevant to 2-(1-vinylcyclopropyl)acetic acid. This involves strategies like the carbometalation of cyclopropenes followed by cross-coupling, which preserves stereochemistry. nih.gov

Discovery of Novel Reactivity Modes and Transformations

Vinylcyclopropanes are renowned for their multifaceted reactivity, serving as precursors in a variety of transformations, most notably cycloaddition reactions. researchgate.netthieme-connect.com The high ring strain (approximately 28 kcal/mol) and the π-character of the cyclopropane (B1198618) ring make ring-opening energetically favorable, often leading to the formation of reactive zwitterionic π-allyl–metal complexes. acs.org A significant future challenge is to move beyond well-established reaction pathways to uncover entirely new modes of reactivity.

Current research has extensively explored several cycloaddition pathways:

[5+2] Cycloadditions: Rhodium-catalyzed [5+2] cycloadditions between VCPs and various π-systems (alkenes, alkynes, allenes) have emerged as a powerful tool for constructing seven-membered rings. acs.orgnih.gov

[3+2] Cycloadditions: Donor-acceptor VCPs can act as 1,3-zwitterionic synthons, enabling formal [3+2] cycloadditions. acs.org A notable recent development is the iridium-catalyzed deoxygenative [3+2] cycloaddition with carboxylic acids to form highly substituted tetrahydrofurans. acs.orgacs.org

Other Transformations: Researchers have also developed copper-catalyzed three-component 1,5-carboaminations and reactions of VCPs with arynes. nih.govacs.org

The future in this area lies in designing catalytic systems that can unlock new, previously inaccessible transformations. This could involve exploring reactions with novel partners, developing catalysts that favor less common ring-opening pathways, or achieving regioselective control in multifunctional VCPs. The generation of electrophilic π-allyl intermediates and the exploration of 1,3- or 1,5-dipolar chemistry remain fertile ground for discovering step- and atom-economical synthetic strategies. rsc.org

Reaction TypeCatalyst System (Example)ReactantsProductReference(s)
[5+2] Cycloaddition [((R)-BINAP)Rh]⁺SbF₆⁻Vinylcyclopropane (B126155) + Alkene/AlkyneSeven-membered carbocycle acs.orgnih.gov
[3+2] Cycloaddition Iridium / Phosphoramidite (B1245037) LigandVinylcyclopropane + Carboxylic AcidTetrahydrofuran acs.orgacs.org
[4+3] Cycloaddition Palladium(0) / LigandVinylcyclopropane + DieneSeven-membered carbocycle
1,5-Carboamination Copper(I)Vinylcyclopropane + Alkyl Halide + AmineHomoallylic Amine acs.org
Reaction with Arynes None (Thermal)Vinylcyclopropane + ArynePhenanthrene derivative nih.gov

Expanding the Scope of Asymmetric Catalysis for Vinylcyclopropane Systems

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of asymmetric catalytic transformations for VCPs is a critical research frontier. rsc.org While significant progress has been made, particularly in cycloaddition reactions, expanding the scope and efficiency of these methods remains a key challenge.

Successful asymmetric transformations for VCPs include:

Asymmetric [5+2] Cycloadditions: Rhodium catalysts with chiral ligands like (R)-BINAP have achieved excellent enantioselectivities (≥95% ee) for the intramolecular [5+2] cycloaddition of VCPs with tethered alkenes. acs.orgnih.gov

Asymmetric [3+2] Cycloadditions: Iridium catalysts paired with chiral phosphoramidite ligands have enabled the highly enantioselective (up to 98% ee) formal [3+2] cycloaddition between VCPs and carboxylic acids. acs.orgacs.org

Asymmetric Carbolithiation: The sequential catalytic asymmetric carbolithiation of dienyl systems, followed by intramolecular elimination, provides access to chiral (E)- and trans-disubstituted vinylcyclopropanes. thieme-connect.de

Future research will focus on several key objectives. First is the development of catalysts that are effective for a broader range of VCP substrates and reaction partners. Second, there is a need to improve the enantioselectivity for challenging intermolecular reactions. Finally, a major goal is to devise new asymmetric catalytic reactions for VCPs beyond the realm of cycloadditions, such as asymmetric ring-opening/cross-coupling reactions, which are currently less developed. researchgate.net

Reaction TypeCatalyst / LigandEnantiomeric Excess (ee)Reference(s)
[5+2] Cycloaddition [((R)-BINAP)Rh]⁺SbF₆⁻≥95% acs.orgnih.gov
[3+2] Cycloaddition Ir / Phosphoramidite98% acs.orgacs.org
Asymmetric Carbolithiation n-BuLi / (-)-Sparteineup to 83% thieme-connect.de

Integration of Computational Chemistry for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern organic synthesis. rsc.org For VCP chemistry, its integration presents a significant opportunity to accelerate discovery and deepen mechanistic understanding. A predictive model for selectivity has already been presented in the context of [5+2] cycloadditions. figshare.com

Future applications and challenges in this domain include:

Predictive Catalyst Design: Computational screening of catalyst-ligand combinations can guide experimental efforts by identifying promising candidates for achieving high reactivity and selectivity, saving significant time and resources.

Mechanism Elucidation: Many transition-metal-catalyzed reactions involving VCPs proceed through complex, multi-step mechanisms with short-lived intermediates that are difficult to detect experimentally. Computational modeling can map out entire catalytic cycles, identify key transition states, and explain the origins of chemo-, regio-, and stereoselectivity. acs.org

Discovery of New Reactivity: By simulating the interaction of VCPs with various reagents and catalysts under different conditions, computational chemistry could potentially uncover entirely new and unexpected reaction pathways, providing targets for experimental validation.

A major challenge remains the high computational cost and required accuracy for modeling complex transition-metal systems. Continued development of more efficient computational methods and force fields will be crucial for realizing the full potential of in silico chemistry in this field. rsc.org

Exploration of New Applications in Materials Science and Chemical Biology

While VCPs are established as valuable synthetic intermediates, their direct application in materials science and chemical biology is a relatively underexplored frontier. nih.gov The unique structural and reactive properties of the vinylcyclopropane motif suggest significant potential in these areas.

Materials Science: The ring-opening of VCPs offers a novel strategy for polymer synthesis. Radical ring-opening polymerization could be employed to create (bio)degradable materials with unique properties derived from the VCP monomer. acs.org The controlled ring-opening could be used to design responsive materials that change their properties upon application of a specific stimulus (e.g., a metal catalyst, light, or heat).

Chemical Biology: The VCP scaffold is present in several bioactive molecules, including antiviral drugs like Simeprevir and Danoprevir. nih.gov This suggests that molecules incorporating the this compound motif could have interesting biological activities. Future research could focus on:

Designing Enzyme Inhibitors: The strained ring and specific stereochemistry of VCP derivatives could be exploited to design potent and selective enzyme inhibitors. For example, VCP-based amino acids have been explored as conformationally restricted glutamate (B1630785) analogues. marquette.edu

Developing Bioorthogonal Probes: The unique reactivity of VCPs could be harnessed to develop novel bioorthogonal reactions for labeling and imaging biomolecules in their native environment. This would involve designing VCP derivatives that are stable in a biological context but react selectively with a specific partner under physiological conditions. nih.gov

Drug Discovery: The development of efficient synthetic routes to diverse VCPs, including this compound derivatives, will enable the creation of compound libraries for screening against various biological targets, potentially leading to new therapeutic agents. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-(1-Vinylcyclopropyl)acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthetic optimization involves evaluating cyclopropane ring formation via [2+1] cycloaddition or vinylation of cyclopropane precursors. Key parameters include:
  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Rh) for stereochemical control .
  • Temperature/pH : Reactions often proceed at 60–80°C in anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolating high-purity product.
    Validation via NMR (1H/13C) and HPLC-MS ensures structural fidelity .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

  • Methodological Answer :
  • NMR : Assign peaks for cyclopropane protons (δ 1.2–2.0 ppm, geminal coupling J ≈ 5–10 Hz) and vinyl groups (δ 5.0–6.5 ppm, J = 10–16 Hz) .
  • X-ray diffraction : Crystallize the compound in acetone/hexane. Use SHELX software for structure refinement. Key metrics: R1 < 0.05, wR2 < 0.10, and bond-length accuracy (±0.01 Å) .
  • FT-IR : Confirm carboxylic acid O–H stretch (2500–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Screen against COX-2 or cytochrome P450 isoforms using fluorometric assays (IC50 determination) .
  • Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer :
  • Environmental controls : Standardize assay conditions (pH 7.4, 37°C, 5% CO₂) to mitigate variability .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites influencing results .
  • Dose-response curves : Repeat experiments with n ≥ 3 replicates; apply ANOVA or non-linear regression (e.g., GraphPad Prism) .

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., 1LXF for cyclooxygenase). Focus on cyclopropane-vinyl motifs for hydrophobic pocket interactions .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR models : CorlogP and polar surface area (PSA) predict bioavailability and blood-brain barrier penetration .

Q. How do stereochemical and conformational dynamics influence the reactivity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol). Assign configurations via circular dichroism (CD) .
  • DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to map transition states and activation energies for ring-opening reactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :
  • In-line monitoring : ReactIR tracks intermediates (e.g., cyclopropane-carboxylic acid derivatives) to adjust reagent stoichiometry .
  • Flow chemistry : Microreactors enhance heat/mass transfer, reducing dimerization or oxidation byproducts .
  • Catalyst recycling : Immobilize Pd on mesoporous silica for ≥5 cycles without loss of activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.